molecular formula C18H20N4O3S2 B11618390 2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11618390
M. Wt: 404.5 g/mol
InChI Key: LSNSRPRILFLWDW-RAXLEYEMSA-N
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Description

2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but generally include the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thiazolidinone moiety: This is achieved through a condensation reaction with a thiazolidinone derivative.

    Attachment of the hydroxypropylamino group: This step involves the reaction of the intermediate with 3-hydroxypropylamine under suitable conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the thiazolidinone moiety or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino or hydroxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydro derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity suggests applications in biochemical assays and studies of enzyme interactions.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: While not widely used industrially, the compound’s properties could be explored for specialized applications in materials science or catalysis.

Mechanism of Action

The mechanism of action of 2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C18H20N4O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

(5Z)-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20N4O3S2/c1-11(2)22-17(25)13(27-18(22)26)10-12-15(19-7-5-9-23)20-14-6-3-4-8-21(14)16(12)24/h3-4,6,8,10-11,19,23H,5,7,9H2,1-2H3/b13-10-

InChI Key

LSNSRPRILFLWDW-RAXLEYEMSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCO)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCO)SC1=S

Origin of Product

United States

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